molecular formula C21H17F3N4O3 B302226 N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4-nitrobenzohydrazide

N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4-nitrobenzohydrazide

Cat. No. B302226
M. Wt: 430.4 g/mol
InChI Key: HLVXEQWQSBHCLW-ROTLSHHCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4-nitrobenzohydrazide, commonly known as DPM-1001, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPM-1001 belongs to the class of hydrazones and has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The exact mechanism of action of DPM-1001 is not fully understood. However, it is believed that DPM-1001 exerts its anti-inflammatory, anti-cancer, and anti-microbial effects by modulating various signaling pathways in the cell. DPM-1001 has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation, cancer, and immunity. DPM-1001 has also been shown to inhibit the activity of STAT3, a transcription factor that plays a key role in the development and progression of cancer.
Biochemical and Physiological Effects:
DPM-1001 has been found to possess several biochemical and physiological effects. It has been shown to inhibit the production of various pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. DPM-1001 has also been found to inhibit the expression of various genes involved in cell proliferation, angiogenesis, and metastasis, which are key processes in cancer development and progression. In addition, DPM-1001 has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes.

Advantages and Limitations for Lab Experiments

DPM-1001 has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in good yield. DPM-1001 has also been found to possess low toxicity, which makes it a promising candidate for further preclinical and clinical studies. However, there are also some limitations associated with DPM-1001. For example, the exact mechanism of action of DPM-1001 is not fully understood, which makes it difficult to design experiments to study its effects. In addition, DPM-1001 has been found to be insoluble in water, which limits its use in certain experimental setups.

Future Directions

There are several future directions for DPM-1001 research. One potential direction is to study the effects of DPM-1001 in animal models of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to study the effects of DPM-1001 in animal models of cancer, such as breast cancer and lung cancer. Additionally, future studies could focus on elucidating the exact mechanism of action of DPM-1001 and identifying potential molecular targets for its anti-inflammatory, anti-cancer, and anti-microbial effects. Finally, future studies could focus on developing more soluble derivatives of DPM-1001 for use in experimental setups where solubility is a limiting factor.

Synthesis Methods

The synthesis of DPM-1001 involves the reaction of 2,5-dimethyl-1-(3-trifluoromethylphenyl)-1H-pyrrole-3-carbaldehyde with 4-nitrobenzohydrazide in the presence of acetic acid. The reaction takes place under reflux conditions, and the product is obtained in good yield after purification using column chromatography.

Scientific Research Applications

DPM-1001 has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease. DPM-1001 has also been found to possess anti-cancer properties, and it has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. In addition, DPM-1001 has been found to possess anti-microbial properties, and it has been shown to inhibit the growth of various bacteria and fungi.

properties

Molecular Formula

C21H17F3N4O3

Molecular Weight

430.4 g/mol

IUPAC Name

N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C21H17F3N4O3/c1-13-10-16(12-25-26-20(29)15-6-8-18(9-7-15)28(30)31)14(2)27(13)19-5-3-4-17(11-19)21(22,23)24/h3-12H,1-2H3,(H,26,29)/b25-12-

InChI Key

HLVXEQWQSBHCLW-ROTLSHHCSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)/C=N\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.